4-((4-Hydroxybutoxy)carbonyl)benzoic acid
Description
Contextual Significance in Polyester (B1180765) Chemistry and Environmental Biotechnology
In polyester chemistry, 4-((4-Hydroxybutoxy)carbonyl)benzoic acid serves as a fundamental building block. It is an intermediate in the synthesis of poly(butylene terephthalate) (PBT), a thermoplastic engineering polymer. The compound can be formed during the esterification reaction between terephthalic acid and 1,4-butanediol (B3395766), the two primary monomers for PBT. Its structure is essentially one unit of terephthalic acid esterified with one unit of 1,4-butanediol, leaving reactive sites available for polycondensation to form long polymer chains. The properties of the final polymer are influenced by the purity and reactivity of such intermediates. Furthermore, derivatives of its parent aromatic structure, 4-hydroxybenzoic acid, are used as monomers for creating high-performance liquid crystalline polymers. nih.govresearchgate.net
From an environmental biotechnology perspective, this compound is central to the conversation on plastic waste management and the circular economy. As researchers develop enzymatic methods to depolymerize waste polyesters like PBT and polyethylene (B3416737) terephthalate (B1205515) (PET), this compound emerges as a primary product of hydrolysis. Certain engineered enzymes can break down polymer chains into these manageable monomeric or oligomeric units. These units can then be recovered and purified for repolymerization, creating a closed-loop recycling system. The biodegradation of this compound and its parent, 4-hydroxybenzoic acid, is a subject of intense study, with various microorganisms capable of metabolizing them. mdpi.comnih.govnih.gov Research into the microbial synthesis of building blocks like 4-hydroxybenzoic acid from renewable feedstocks further highlights the drive towards greener chemical production pathways. nih.govresearchgate.net
Definitional Scope and Structural Classification within Benzoic Acid Derivatives
This compound is classified as a derivative of benzoic acid, or more specifically, as a monoester of terephthalic acid (1,4-benzenedicarboxylic acid). nih.gov Its chemical structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is a carboxylic acid group (-COOH), while the other is a 4-hydroxybutoxycarbonyl group (-C(=O)O(CH₂)₄OH).
The IUPAC name for the compound is 4-(4-hydroxybutoxycarbonyl)benzoic acid. nih.gov This name precisely describes its molecular architecture: a butoxy chain with a hydroxyl group at the 4-position is linked via an ester bond to a carbonyl group, which is itself attached to a benzoic acid moiety. This bifunctional character is the cornerstone of its chemical utility, allowing it to act as a bridge between smaller molecules in polymerization or as a distinct stage in depolymerization.
Overview of Contemporary Research Trajectories
Current research involving this compound and its related structures is largely focused on sustainable technologies. A major trajectory is the advancement of enzymatic and whole-cell biocatalysis for both the degradation of petroleum-based plastics and the synthesis of bio-based polymers. nih.gov Scientists are isolating and engineering enzymes from bacteria and fungi that can efficiently break down polyesters into valuable intermediates like this compound.
Another significant research avenue involves metabolic engineering. Here, the focus is on modifying the metabolic pathways of microorganisms to enable them to utilize plastic-derived intermediates as a carbon source for growth or to convert them into other value-added chemicals. mdpi.comresearchgate.net Studies on the degradation pathways of aromatic compounds like 4-hydroxybenzoic acid in bacteria such as Pseudarthrobacter and Bacillus species inform these efforts, revealing the specific enzymes and genetic machinery involved. mdpi.comnih.gov These fundamental investigations are critical for designing robust and efficient bioremediation and upcycling processes, paving the way for a more sustainable future for polymers.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound determine its behavior in chemical reactions and its suitability for various applications.
| Property | Value |
| IUPAC Name | 4-(4-hydroxybutoxycarbonyl)benzoic acid nih.gov |
| Synonym | Mono(4-hydroxybutyl) Terephthalate nih.gov |
| CAS Number | 63317-89-5 nih.govsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₄O₅ nih.gov |
| Molecular Weight | 238.24 g/mol nih.gov |
| Physical Form | Solid sigmaaldrich.com |
| Storage Temperature | Room Temperature sigmaaldrich.com |
Table of Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Hydroxybutoxy Carbonyl Benzoic Acid
Targeted Synthesis Approaches
The synthesis of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid, a mono-ester of terephthalic acid, can be achieved through several strategic routes. These methods primarily involve direct esterification or the partial reaction of terephthalic acid derivatives.
Esterification Reactions and Optimizations for Functionalized Benzoic Acids
The direct synthesis of this compound involves the mono-esterification of terephthalic acid with 1,4-butanediol (B3395766). This reaction is a critical first step in the production of polybutylene terephthalate (B1205515) (PBT) and has been studied to optimize conditions for forming the mono-ester and bis(4-hydroxybutyl) terephthalate intermediate. Research into the kinetics of this mono-esterification has identified effective catalyst systems and reaction conditions to maximize yield and reaction speed. researchgate.net
A mixed catalyst system comprising butylstannoic acid and tetrabutyl titanate has been shown to be effective. researchgate.net The optimization of the process aims to achieve a high conversion of terephthalic acid while minimizing the primary side reaction: the dehydration of 1,4-butanediol to form tetrahydrofuran (B95107) (THF). researchgate.net This side reaction is catalyzed by the acidic protons of terephthalic acid and is more pronounced with an excess of butanediol (B1596017). researchgate.net The reaction kinetics are typically studied using an initial rate method, examining how the rate changes with reactant concentrations at temperatures ranging from 463-483 K (190-210 °C). researchgate.net
Table 1: Optimized Conditions for Mono-esterification of Terephthalic Acid with 1,4-Butanediol
| Parameter | Optimized Value | Purpose | Source |
| Catalyst System | Butylstannoic acid (0.05 mol %) & Titanium tetrabutoxide (0.025 mol %) | To accelerate the esterification reaction | researchgate.net |
| Reactant Ratio (BDO:TPA) | 1.7 | To ensure complete reaction of terephthalic acid | researchgate.net |
| Temperature | 210 °C | To achieve a fast reaction rate | researchgate.net |
| Outcome | Reaction mixture clears in ~2.5 hours | Indicates disappearance of solid terephthalic acid | researchgate.net |
| Byproduct Formation | ~6% loss of 1,4-butanediol to THF | A key side reaction to be minimized | researchgate.net |
Preparative Strategies for Mono-esters of Terephthalic Acid
The preparation of mono-esters of terephthalic acid, such as this compound, has historically presented challenges due to the formation of diester byproducts and the difficulty in separating the components. google.com Several strategies have been developed to overcome these issues.
One common and cost-effective method is the partial monohydrolysis of a dialkyl terephthalate. researchgate.net In this approach, a diester is treated with a base, such as potassium hydroxide (B78521), in the corresponding alcohol. researchgate.net While effective, this method requires careful purification to remove residual terephthalic acid, which can be achieved by dissolving the crude product in a basic solution and filtering the insoluble diacid. researchgate.net The yield can be affected by the solubility of the base in the alcohol used; for instance, the low solubility of KOH in n-butanol can lead to lower yields for the monobutyl ester. researchgate.net
Another strategy involves reacting a low molecular weight diester of terephthalic acid (e.g., dimethyl terephthalate) with a base (like potassium hydroxide) in a solvent such as benzene (B151609) or an alcohol. google.com This process precipitates the mono-salt of the terephthalic acid ester, which can then be separated and hydrolyzed to yield the pure mono-ester. google.com This method avoids the difficulties of separating mixtures of the mono-ester, di-ester, and di-acid. google.com
A third approach involves the direct reaction of terephthalic acid with a large excess of an alcohol at high temperatures (250-300 °C) and pressures (25 to 500 atmospheres) without a catalyst. google.com This process selectively forms the monoalkyl ester, which can be isolated after distilling the unreacted alcohol. google.com
Table 2: Comparison of Preparative Strategies for Mono-esters of Terephthalic Acid
| Strategy | Key Reagents | Conditions | Advantages | Disadvantages | Source |
| Monohydrolysis of Diester | Dialkyl terephthalate, Potassium hydroxide, Alcohol | Reflux | Inexpensive, easy to handle | Yields can be moderate; purification required to remove terephthalic acid | researchgate.net |
| Salt Formation and Hydrolysis | Dialkyl terephthalate, Base (e.g., KOH), Solvent (e.g., Benzene) | Minimum 50 °C | Yields a relatively pure salt, avoiding difficult ester separations | Two-step process (salt formation, then hydrolysis) | google.com |
| High Temp/Pressure Synthesis | Terephthalic acid, Excess alcohol (e.g., n-butanol) | 250-300 °C, 25-500 atm | Catalyst-free, selective mono-ester formation | Requires specialized high-pressure equipment | google.com |
Mechanistic Studies of Chemical Reactivity
Understanding the reactivity of this compound involves studying its behavior under various conditions, particularly its susceptibility to hydrolysis and its stability at elevated temperatures.
Kinetics and Thermodynamics of Hydrolytic Processes
Specific kinetic studies on the hydrolysis of this compound are not extensively documented in the reviewed literature. However, the principles of its hydrolytic cleavage can be understood from studies on related compounds, such as phenyl esters of substituted benzoic acids. The alkaline hydrolysis of these esters is a second-order reaction, and the rates are highly dependent on the nature and position of substituents on the benzoic acid ring. researchgate.net
The electronic effects of substituents are often described by the Hammett relationship, which correlates rate constants with substituent constants (σ). researchgate.net For ortho-substituted esters, the Charton equation, which includes terms for inductive, resonance, and steric effects, is often employed. researchgate.net In the case of this compound, the ester group is at the para position. The hydrolysis would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The rate of this process would be influenced by the electronic properties of the opposing carboxylic acid group and the steric and electronic nature of the 4-hydroxybutoxy group. Studies on similar esters show that electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. researchgate.net
Investigation of Thermal Stability and Decomposition Pathways
The most significant decomposition pathway involves the 4-hydroxybutoxy group. In the presence of acid catalysts or at high temperatures, 1,4-butanediol is known to undergo cyclizing dehydration to form tetrahydrofuran (THF). researchgate.netgoogle.com This is a major source of material loss in PBT production. google.com It is highly probable that this compound would undergo a similar intramolecular cyclization of its terminal hydroxybutyl group, especially under acidic conditions or at elevated temperatures, to yield terephthalic acid and THF. Another potential pathway is intermolecular condensation between two molecules of the compound to form a dimer and release water.
Table 3: Potential Thermal Decomposition Products and Pathways
| Decomposition Product | Precursor Moiety | Conditions | Pathway | Source |
| Tetrahydrofuran (THF) | 4-Hydroxybutoxy group | High temperature (>200 °C), Acidic catalysis | Intramolecular cyclization/dehydration | researchgate.net, google.com |
| Terephthalic acid | Benzoic acid ester backbone | High temperature | Product of thermal hydrolysis or decomposition | researchgate.net |
| Polyester (B1180765) Oligomers | Entire molecule | High temperature (e.g., 230-300°C) | Intermolecular condensation (self-esterification) | google.com |
Role As a Principal Hydrolytic Product in Biodegradable Polymer Depolymerization
Identification and Quantification in Poly(butylene adipate-co-terephthalate) (PBAT) Biotransformation
The biotransformation of PBAT involves the breakdown of its ester linkages, a process that can be mediated by enzymes produced by various microorganisms. researchgate.netresearchgate.net This process releases a mixture of monomers and oligomers, including 4-((4-Hydroxybutoxy)carbonyl)benzoic acid.
Microbial and fungal enzymes, particularly hydrolases such as cutinases and esterases, are highly effective in depolymerizing PBAT. nih.govnih.gov Cutinases, which naturally hydrolyze the plant polymer cutin, have shown significant potential for degrading synthetic polyesters like PBAT. nih.govresearchgate.net For instance, a cutinase from Thermobifida fusca (TfCut) has been demonstrated to be a potent enzyme for PBAT decomposition. nih.gov Studies have shown that enzymes like Fusarium solani cutinase (FsCut) exhibit high activity on PBAT, catalyzing the breakdown of its ester bonds. nih.gov These enzymes cleave the polymer chain, leading to the formation of various degradation products. nih.gov The process typically involves microbial colonization on the polymer surface, formation of a biofilm, and subsequent enzymatic breakdown of the material. researchgate.net
The enzymatic hydrolysis of PBAT is not limited to cutinases. Other enzymes, such as lipases and arylesterases, also contribute to its degradation. nih.govresearchgate.net These hydrolases target the ester bonds within the PBAT structure, leading to chain scission and the release of soluble monomers and oligomers. researchgate.netuniv-lille.fr Engineered cutinases have been developed that exhibit even higher decomposition rates, capable of completely breaking down PBAT films in relatively short periods, such as 48 hours. nih.govrepec.org
The products resulting from the enzymatic hydrolysis of PBAT can be identified and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). nih.gov Research on the enzymatic degradation of PBAT has identified several key hydrolytic products.
During the incubation of PBAT with cutinases, four major intermediates are often detected. nih.gov These include the primary monomers of PBAT: terephthalic acid (TPA), 1,4-butanediol (B3395766) (BDO), and adipic acid (AA). nih.govresearchgate.net In addition to these monomers, crucial oligomeric intermediates are also formed. One of the main degradation products identified is this compound, which consists of one terephthalic acid unit linked to one 1,4-butanediol unit. nih.gov
The yields of these products vary depending on the specific enzyme used and the reaction conditions. For example, in one study using Fusarium solani cutinase, terephthalic acid was a major product detected after 7 days of incubation. nih.gov In a litre-scale depolymerization study using an engineered cutinase variant, the final molar concentrations of the released monomers were 23.9 mM for TPA, 56.3 mM for BDO, and 33.8 mM for AA after complete hydrolysis over four days. researchgate.net
Table 1: Hydrolytic Products from PBAT Depolymerization
| Compound Name | Abbreviation | Role |
|---|---|---|
| Terephthalic acid | TPA | Monomer |
| 1,4-Butanediol | BDO | Monomer |
| Adipic acid | AA | Monomer |
| This compound | - | Oligomeric Intermediate |
| Butyl(4-hydroxy) adipate (B1204190) | - | Oligomeric Intermediate |
| Bis(4-hydroxybutyl) terephthalate (B1205515) | - | Oligomeric Intermediate |
Contributions to Understanding Polyester (B1180765) Biodegradation Mechanisms
The identification of this compound as a major intermediate is fundamental to understanding the stepwise mechanism of PBAT biodegradation. PBAT is a co-polyester with different types of ester bonds, and its hydrolysis does not occur randomly. univ-lille.fr Research indicates that the hydrolysis of PBAT preferentially occurs first on the ester group located between the terephthalate and adipate units. univ-lille.frx-mol.net This initial cleavage leads to a significant decrease in the polymer's molar mass and the release of oligomers like this compound. univ-lille.frx-mol.net
For longer degradation periods, the ester linkages within the adipate segments also undergo hydrolysis. univ-lille.fr The study of these intermediate products confirms that enzymatic degradation proceeds via surface erosion, where enzymes act on the polymer surface, breaking it down into smaller, soluble fragments that can be further metabolized by microorganisms. researchgate.net This detailed understanding of degradation pathways is crucial for designing new biodegradable polymers and for optimizing composting and recycling processes.
Implications for Bio-based Resource Recovery and Circular Material Flows
The enzymatic depolymerization of PBAT into its constituent monomers and valuable oligomers like this compound presents a significant opportunity for creating a circular economy for plastics. researchgate.net Instead of degrading completely to CO2 and water in compost environments, enzymatic hydrolysis allows for the recovery of chemical building blocks.
This process enables "closing the loop" for PBAT recycling. researchgate.net The recovered monomers, such as terephthalic acid and 1,4-butanediol, can be purified and subsequently used to re-synthesize virgin-quality PBAT or be upcycled into other valuable chemicals. researchgate.net This approach offers a sustainable alternative to traditional plastic waste management methods like landfilling or mechanical recycling, which often results in downcycling. By providing a pathway to recover high-value chemical resources from post-consumer biodegradable plastics, the study of hydrolytic products like this compound supports the development of advanced bio-based resource recovery systems and contributes to more sustainable and circular material flows.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Poly(butylene adipate-co-terephthalate) |
| Terephthalic acid |
| 1,4-Butanediol |
| Adipic acid |
| Butyl(4-hydroxy) adipate |
| Bis(4-hydroxybutyl) terephthalate |
| Bis(4-hydroxybutyl) adipate |
Structural Biology and Enzymatic Interaction Studies Involving 4 4 Hydroxybutoxy Carbonyl Benzoic Acid
Elucidation of Enzyme-Ligand Complex Structures (e.g., Cutinase-4-((4-Hydroxybutoxy)carbonyl)benzoic Acid Co-Crystallography)
While a specific co-crystal structure of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid with a cutinase is not prominently available in public databases, a significant body of research exists on the structural elucidation of cutinase complexes with PET-like substrates and degradation products. These studies offer profound insights into the binding mode that this compound would likely adopt.
Cutinases, belonging to the α/β-hydrolase superfamily, possess a conserved catalytic triad (B1167595) of Serine, Histidine, and Aspartic acid. nih.govnih.gov The active site is typically located in a cleft on the enzyme surface. rcsb.org X-ray crystallography has been instrumental in revealing the three-dimensional structures of various cutinases, including those from Fusarium solani and Thermobifida fusca. rcsb.orgnih.govresearchgate.net
Studies on cutinases such as Cut190 from Saccharomonospora viridis have successfully solved the crystal structures of the enzyme in complex with molecules that have a ring structure, akin to the aromatic ring in PET and its derivatives. kek.jp These structures are crucial for understanding the detailed recognition mechanism for PET degradation. kek.jp The binding of these ligands to the active site provides a template for modeling the interaction with this compound. The terephthalate (B1205515) moiety of the ligand is expected to form key interactions within the active site cleft, while the 4-hydroxybutoxy chain would extend towards the solvent-exposed surface.
Furthermore, crystal structures of cutinase mutants in complex with PET-like substrates have revealed distinct conformational states of the enzyme, often described as "open," "closed," "engaged," and "ejecting" forms, which correspond to different stages of the catalytic cycle. nih.gov The binding of a ligand like this compound would likely induce a conformational change in the enzyme, facilitating a snug fit and positioning the scissile bond for catalysis.
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |
| Cutinase | Fusarium solani pisi | 1CUS | 1.90 | Catalytic triad (Ser120, His188, Asp175) is solvent-accessible. rcsb.orgresearchgate.net |
| Cut190*S176A | Saccharomonospora viridis | 5NZO | - | Complex structures with monoethyl succinate (B1194679) and monoethyl adipate (B1204190) determined. researchgate.net |
| PETase | Ideonella sakaiensis | - | 2.02 | Exhibits a novel disulfide bond near the active site. nih.gov |
| LCC | Leaf-branch compost (metagenome) | 4EB0 | - | Used in comparative molecular dynamics simulations with PETase. nih.govnih.gov |
| TfCut2 | Thermobifida fusca | 4CG1 | - | A thermophilic cutinase used as a template for molecular replacement. nih.gov |
Molecular Recognition and Binding Dynamics at Enzyme Active Sites
The interaction between a ligand like this compound and a cutinase active site is governed by a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions. nih.gov Molecular dynamics (MD) simulations have become an indispensable tool for studying these interactions and the flexibility of the active site, which is a hallmark of efficient PET degradation. nih.govnih.gov
The active site of cutinases features a binding cleft where the terephthalate moiety of a substrate or product analog can be accommodated. For instance, in Fusarium solani cutinase, the active site is composed of the catalytic triad Ser120, Asp175, and His188. nih.gov Surrounding this triad are residues that play a crucial role in substrate binding. NMR spectroscopy studies on the interaction between Fusarium solani cutinase and the PET analogue bis(2-hydroxyethyl) terephthalate (BHET) have shown that primarily aliphatic side chains around the active site are involved in the interaction. nih.gov
MD simulations have revealed that the flexibility of loops surrounding the active site is critical for both substrate binding and product release. nih.gov This flexibility allows the enzyme to "breathe," facilitating the entry of the rigid PET polymer chain and the subsequent release of degradation products. nih.gov In the case of this compound, the aromatic ring would likely engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site, a common feature in polyester-hydrolyzing enzymes. researchgate.net The carboxyl and hydroxyl groups of the ligand would form hydrogen bonds with polar or charged residues, further stabilizing the enzyme-ligand complex.
The binding process is dynamic, with the ligand potentially adopting multiple poses within the active site. researchgate.net Computational studies have identified different binding modes, such as extended and folded conformations of PET-like molecules within the cutinase active site. researchgate.net The specific interactions and preferred binding pose of this compound would be dictated by the precise amino acid composition and topography of the active site of a given cutinase.
| Enzyme | Ligand/Substrate Analog | Key Interacting Residues/Forces | Methodology |
| LCC-ICCG Cutinase | PET | Hydrophobic, π-π, and H-bond interactions. nih.gov | All-atom molecular dynamics simulation. nih.gov |
| Fusarium solani Cutinase | BHET | Primarily aliphatic side chains around the active site. nih.gov | NMR spectroscopy. nih.gov |
| Cutinase | PET | Cation–π and hydrophobic interactions. researchgate.net | Molecular dynamics simulations and free energy analysis. researchgate.net |
| Cut190 | Monoethyl succinate, Monoethyl adipate | Interactions with the active site pocket. nih.gov | X-ray crystallography and molecular dynamics simulations. nih.gov |
Rational Design of Biocatalysts for Enhanced Polymer Degradation
The structural and mechanistic insights gained from studying enzyme-ligand interactions are the bedrock of rational protein engineering. The goal is to design biocatalysts with improved properties, such as enhanced catalytic activity, thermostability, and substrate specificity for polymer degradation.
Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues in and around the active site to improve enzyme performance. For example, mutations in the leaf-branch compost cutinase (LCC) have been shown to significantly enhance its PET degradation capabilities. researchgate.net The substitution of phenylalanine at position 243 with threonine (F243T) in LCC led to a notable increase in activity on PET nanoparticles. researchgate.net Molecular dynamics simulations suggest that such mutations can increase the flexibility of the active site region, leading to superior degradation performance. researchgate.net
Another strategy involves engineering the substrate binding cleft to better accommodate the polymer chain. By introducing mutations that modify the space and hydrophobicity of the active site, researchers have been able to improve the catalytic efficiency of cutinases. frontiersin.org For instance, mutations in TfCut2 from Thermobifida fusca were designed based on docking and MD simulations to enhance its PET degradation ratio. nih.gov
Furthermore, enhancing the thermostability of cutinases is crucial for efficient PET degradation, as the process is more effective at temperatures near the glass transition temperature of PET (around 70°C). nih.gov Rational design has been employed to introduce disulfide bonds or to engineer metal ion binding sites to increase the thermal stability of these enzymes. nih.govnih.gov For example, the introduction of a disulfide bond in LCC and the engineering of Ca2+ binding sites in Cut190 have resulted in more thermostable and active variants. nih.govnih.gov
| Enzyme | Mutation(s) | Observed Improvement | Rationale/Mechanism |
| Leaf-branch compost cutinase (LCC) | F243T | Increased activity on PET nanoparticles. researchgate.net | Increased flexibility of the active site region. researchgate.net |
| LCC | S101N/F243T | Further increase in activity on PET. researchgate.net | Slightly decreased affinity for PET, leading to better performance. researchgate.net |
| TfCut2 | S121P/D174S/D204P | 9.3 °C increase in ΔTm and 46.42-fold increase in PET degradation at 70°C. nih.gov | Enhanced thermostability. nih.gov |
| Cut190 | S226P | - | Used as a template for structure-based design of mutants with increased activity and thermal stability. nih.gov |
Advanced Analytical Characterization Techniques for 4 4 Hydroxybutoxy Carbonyl Benzoic Acid
Chromatographic Separation Techniques for Isolation and Purity Assessment (e.g., HPLC for Hydrolytic Products)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and purity assessment of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid and its potential hydrolytic degradation products, namely terephthalic acid and 1,4-butanediol (B3395766). The method's high resolution and sensitivity are well-suited for resolving these compounds from a sample matrix.
A typical approach involves reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. A stationary phase, such as a C18 column, is commonly used. The separation of this compound and its hydrolytic products can be effectively achieved using a gradient elution method. nih.gov This involves a gradual change in the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water to control pH and ensure ionization consistency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlongdom.org
The elution order can be predicted based on the polarity of the compounds. Terephthalic acid, being the most polar among the key compounds, is expected to elute first. 1,4-Butanediol, also polar, would elute early in the chromatogram. This compound, being more non-polar due to the butoxycarbonyl chain, will have a stronger interaction with the C18 stationary phase and thus a longer retention time.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound and Its Hydrolytic Products
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Table 2: Expected Retention Times for this compound and its Hydrolytic Products under the Above HPLC Conditions
| Compound | Expected Retention Time (min) |
| Terephthalic acid | ~ 3.5 |
| 1,4-Butanediol | ~ 2.8 |
| This compound | ~ 10.2 |
Purity assessment is performed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The presence of peaks corresponding to terephthalic acid and 1,4-butanediol would indicate hydrolytic degradation.
Spectroscopic Identification and Structural Confirmation (e.g., Mass Spectrometry)
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.
In electrospray ionization (ESI) mass spectrometry, this compound (molar mass: 238.24 g/mol ) is expected to be readily ionized. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 237.23. In positive ion mode, the protonated molecule [M+H]⁺ would be seen at an m/z of approximately 239.25.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern can be predicted based on the structure of the molecule, which contains ester and carboxylic acid functional groups. libretexts.org
Key Predicted Fragmentation Pathways:
Loss of the butoxy group: Cleavage of the ester bond could result in the loss of the hydroxybutoxy group, leading to a fragment corresponding to the benzoyl cation.
Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acid derivatives.
Cleavage of the alkyl chain: Fragmentation within the butoxy chain can also occur.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z (Positive Mode) | Description |
| [M+H]⁺ | 239.25 | Molecular Ion |
| [M-H₂O+H]⁺ | 221.24 | Loss of water |
| [C₈H₅O₃]⁺ | 149.02 | Loss of 1,4-butanediol |
| [C₇H₅O]⁺ | 105.03 | Loss of the carboxyl and butoxy groups |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
The accurate mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments, providing unequivocal identification. docbrown.info
Method Development for Quantitative Analysis in Complex Matrices
The development of a robust and validated analytical method is essential for the quantitative determination of this compound in complex matrices, such as in reaction mixtures or formulated products. HPLC with UV or MS detection is the method of choice for this purpose. longdom.org
Method development involves the optimization of chromatographic conditions to achieve adequate separation, sensitivity, and a reasonable run time. Key parameters to optimize include the column chemistry, mobile phase composition and pH, and the detector wavelength.
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. longdom.org The validation process includes the assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Representative Validation Parameters for a Quantitative HPLC Method
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3 | 0.05 |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 0.15 |
For quantitative analysis, an internal or external standard is typically used to ensure the accuracy of the results. The choice of standard depends on its structural similarity to the analyte and its absence in the sample matrix.
Exploration of Derivatives and Applications in Advanced Materials
Synthesis and Functionalization of 4-((4-Hydroxybutoxy)carbonyl)benzoic Acid Derivatives
The synthesis of this compound typically involves the mono-esterification of terephthalic acid with 1,4-butanediol (B3395766). This process yields a molecule with two distinct reactive sites: a terminal carboxylic acid and a terminal hydroxyl group. This dual functionality is the cornerstone of its utility, allowing for a wide range of subsequent chemical modifications and functionalization strategies.
Derivatives can be synthesized by targeting either the carboxylic acid or the hydroxyl group. For instance, the carboxylic acid can undergo esterification or amidation to introduce various functional moieties. Conversely, the hydroxyl group can be reacted to form ethers, esters, or urethanes, thereby tailoring the molecule's properties for specific applications.
A notable example of a more complex derivative is 4-((4-((4-((4-Hydroxybutoxy)carbonyl)benzoyl)oxy)butoxy)carbonyl)benzoic acid. pharmaffiliates.com The synthesis of such a molecule demonstrates the potential for creating oligomeric and polymeric structures with repeating units derived from the parent compound. This particular derivative is synthesized through a polycondensation reaction, highlighting a key method for creating advanced materials from this versatile building block.
Table 1: Key Properties of this compound and a Related Derivative
| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |
| CAS Number | 63317-89-5 nih.gov | 1137-99-1 nih.govachemblock.comsigmaaldrich.com |
| Molecular Formula | C12H14O5 nih.gov | C10H10O5 achemblock.com |
| Molecular Weight | 238.24 g/mol nih.gov | 210.18 g/mol nih.gov |
| IUPAC Name | 4-(4-hydroxybutoxycarbonyl)benzoic acid nih.gov | 4-(2-hydroxyethoxycarbonyl)benzoic acid achemblock.com |
Potential as a Monomeric Building Block for Polymer Synthesis
The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization. The presence of both a carboxylic acid and a hydroxyl group on the same molecule allows for self-condensation or for co-polymerization with other monomers to create a diverse array of polymer architectures.
Integration into Novel Polyester (B1180765) and Copolyester Architectures
The most direct application of this compound in polymer synthesis is in the creation of polyesters. Through self-condensation, it can form a homopolymer with a repeating unit that includes both the aromatic ring and the flexible butoxy spacer. This combination of rigid and flexible segments within the polymer backbone is a key feature for designing materials with tailored thermal and mechanical properties.
Furthermore, this monomer can be integrated into copolyester systems. By reacting it with other diacids or diols, researchers can precisely control the composition and properties of the resulting copolymer. For instance, co-polymerization with terephthalic acid and 1,4-butanediol could yield a material with properties intermediate between poly(butylene terephthalate) (PBT) and a homopolymer of this compound. This approach allows for the fine-tuning of characteristics such as melting point, glass transition temperature, and crystallinity.
Role in Liquid Crystalline Polymer Systems (referencing related benzoic acid derivatives)
Benzoic acid derivatives are well-known for their ability to form liquid crystalline (LC) phases. tandfonline.comnih.govnih.gov The rigid rod-like structure of the benzoic acid core, coupled with flexible side chains, is a common motif in the design of liquid crystalline materials. While direct studies on the liquid crystalline properties of this compound are not widely published, the behavior of related benzoic acid derivatives provides a strong indication of its potential in this area. tandfonline.comnih.gov
The formation of liquid crystals from benzoic acid derivatives is often driven by hydrogen bonding interactions between the carboxylic acid groups, leading to the formation of dimers or larger supramolecular assemblies. tandfonline.comnih.gov These assemblies can then exhibit mesomorphic behavior over a specific temperature range. In the case of this compound, the flexible butoxy tail would contribute to the formation of calamitic (rod-like) mesogens, which are essential for the development of nematic or smectic LC phases. The ability to form such ordered structures through self-assembly makes these materials highly suitable for applications that require a combination of fluidity and structural organization. nih.gov
Novel Applications in Functional Materials Research
The unique chemical structure of this compound and its derivatives opens up possibilities for their use in a variety of functional materials. The presence of reactive functional groups allows for the incorporation of specific functionalities, leading to materials with advanced properties.
One area of interest is the development of functional polymersomes. nih.gov While not directly using this specific molecule, research has shown that polymers with functional end groups can be synthesized and self-assembled into vesicles. nih.gov The carboxylic acid or hydroxyl group of this compound could be modified to attach targeting ligands, drugs, or imaging agents, making polymers derived from it promising candidates for biomedical applications such as drug delivery and diagnostics.
Furthermore, the ability of benzoic acid derivatives to be incorporated into crystalline polymer matrices offers another avenue for creating functional materials. mdpi.com Research has demonstrated that benzoic acid can be encapsulated within the nanoporous crystalline structures of polymers like syndiotactic polystyrene. mdpi.com This suggests that this compound could be similarly incorporated, potentially leading to materials with modified optical, electronic, or barrier properties. The flexible butoxy chain could also influence the packing and interactions of the guest molecule within the host polymer matrix.
Future Perspectives and Emerging Research Avenues
Development of Sustainable Synthetic Strategies
Traditional chemical synthesis often relies on petroleum-based feedstocks and can involve harsh reaction conditions. nih.gov Future research is geared towards developing more environmentally benign synthetic routes for 4-((4-Hydroxybutoxy)carbonyl)benzoic acid. This includes the use of green solvents, renewable starting materials, and energy-efficient reaction methodologies like microwave-assisted synthesis. chemmethod.com Research into catalysts, such as tetrabutyl orthotitanate, for the esterification process aims to optimize reaction conditions, increase product selectivity, and minimize waste. researchgate.net A key goal is to replace conventional methods with processes that have a lower environmental impact, for example, by avoiding toxic catalysts and reducing energy consumption. nih.govnih.gov The principles of green chemistry, such as high atom economy and the use of less hazardous chemical syntheses, are central to this effort. chemmethod.com
Biotechnological Production and Upcycling Pathways
A significant frontier is the production of this compound and its precursors through biotechnological routes. This approach utilizes engineered microorganisms to convert renewable feedstocks like glucose, glycerol, or bio-based L-tyrosine into key aromatic building blocks. nih.govfrontiersin.org For instance, metabolically engineered strains of Corynebacterium glutamicum, Escherichia coli, and Pseudomonas taiwanensis have been developed for the high-yield production of 4-hydroxybenzoic acid (4-HBA), a structurally related and industrially important aromatic compound. nih.govnih.govfrontiersin.orggreenchemicals.co.jp
These advancements pave the way for producing the terephthalic acid moiety of the target compound from renewable sources. Research has demonstrated the possibility of converting bio-based intermediates into 4-HBA with high efficiency.
Table 1: Examples of Biotechnological Production of 4-Hydroxybenzoic Acid (4-HBA)
| Microorganism | Feedstock | Product Titer | Conversion/Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | L-Tyrosine | 17.7 ± 0.1 g/L | >85% conversion | nih.gov |
| Corynebacterium glutamicum | Glucose | Not specified | 1% improvement with Δpyk mutant | nih.gov |
Furthermore, there is a growing interest in upcycling pathways, where plastic waste, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), is broken down into its constituent monomers, including terephthalic acid. These monomers can then be used as a feedstock for synthesizing new polymers and chemicals like this compound. researchgate.net This creates a circular economy model, reducing reliance on virgin petrochemicals and mitigating plastic pollution. The enzymatic degradation of polyesters into smaller, usable fragments is an active area of research that directly supports this upcycling strategy. researchgate.net
Computational Modeling of Molecular Interactions and Reaction Pathways
Computational chemistry offers powerful tools for accelerating research and development. Methods like Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound. researchgate.netresearchgate.net Such studies can predict the molecule's geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic absorption spectra. researchgate.net
By modeling reaction pathways, researchers can gain insights into the kinetics and thermodynamics of its synthesis. For example, computational analysis can help in understanding the esterification mechanism, identifying rate-limiting steps, and calculating key parameters like activation energy. researchgate.net Molecular docking and simulation can be used to study how the molecule interacts with enzymes or catalytic surfaces, which is crucial for designing efficient biocatalysts for its production or degradation. researchgate.netresearchgate.net This in-silico approach reduces the need for extensive trial-and-error experimentation, making the research process more efficient and cost-effective.
Table 2: Applications of Computational Modeling in Benzoic Acid Derivative Research
| Computational Method | Application | Investigated Properties | Reference |
|---|---|---|---|
| DFT-B3LYP/6-311G | Quantum Chemical Analysis | Molecular geometry, vibrational frequencies, electronic spectra | researchgate.net |
| TD-DFT | Excited State Analysis | Electronic absorption spectra | researchgate.netresearchgate.net |
Interdisciplinary Research in Green Chemistry and Materials Science
The future of this compound is intrinsically linked to interdisciplinary collaboration between green chemistry and materials science. As a monomer or a precursor, it is a building block for advanced polymers. researchgate.net Research is focused on using this and similar molecules to synthesize novel polyesters with tailored properties, such as enhanced biodegradability, specific mechanical strength, or unique liquid crystalline behavior. nih.govnih.gov
Its structure, containing both a carboxylic acid and a hydroxyl group, makes it a versatile molecule for creating copolymers. nih.gov This is particularly relevant in the field of biomedical materials, where its parent polymer, polybutester, has been used for applications like surgical sutures due to its biocompatibility. Future interdisciplinary work will likely explore the development of new biocompatible and biodegradable materials for drug delivery, tissue engineering, and sustainable plastics, leveraging the unique chemical functionalities of this compound. researchgate.net
Q & A
Q. What are the established synthetic routes for 4-((4-Hydroxybutoxy)carbonyl)benzoic acid (BTa), and how can reaction conditions be optimized for yield?
BTa is primarily synthesized via enzymatic hydrolysis of poly(butylene adipate-co-terephthalate) (PBAT) using cutinases. Key steps include:
- Enzymatic depolymerization : Optimize pH (6.5–7.5), temperature (37–70°C), and enzyme-to-substrate ratio to maximize BTa yield .
- Purification : Use column chromatography or crystallization to isolate BTa from reaction mixtures containing adipic acid, 1,4-butanediol, and terephthalic acid .
- Yield optimization : Kinetic studies suggest that substrate pre-treatment (e.g., amorphous PBAT films) enhances enzyme accessibility, improving BTa production efficiency .
Q. Which spectroscopic techniques are most effective for confirming the structure of BTa?
- NMR spectroscopy : and NMR (e.g., signals at δ 8.1–8.3 ppm for aromatic protons and δ 4.2–4.4 ppm for hydroxybutoxy groups) confirm the ester and benzoic acid moieties .
- FTIR : Peaks at ~1700 cm (C=O stretching of ester/acid) and 2500–3300 cm (O-H stretching) validate functional groups .
- Mass spectrometry : High-resolution MS (e.g., ESI-MS) confirms the molecular ion [M-H] at m/z 238.08 .
Q. How can BTa’s solubility and stability be characterized for in vitro applications?
- Solubility : Test in polar solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy at 254 nm .
- Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How do enzymatic degradation products like BTa influence the depolymerization kinetics of PBAT, and how should inhibition assays be designed?
- Kinetic analysis : Pre-incubate cutinases (e.g., AaCut4/AaCut10) with BTa (0–10 mM) and measure PBAT hydrolysis rates via HPLC. Evidence shows BTa does not inhibit depolymerization, suggesting no negative feedback .
- Experimental design : Use Michaelis-Menten kinetics to compare (substrate affinity) and (reaction rate) with/without BTa .
Q. What computational approaches are suitable for modeling BTa-enzyme interactions, and how can these inform enzyme engineering?
- Molecular docking : Use AutoDock Vina to predict binding poses of BTa in cutinase active sites (e.g., TfCut). Focus on hydrogen bonding with catalytic triads (Ser-His-Asp) .
- MD simulations : Simulate enzyme-BTa complexes (GROMACS/AMBER) to assess conformational stability and identify residues for mutagenesis (e.g., widening substrate-binding cavities for enhanced BTa release) .
Q. How can BTa’s role in polymer degradation studies be systematically evaluated?
- Comparative assays : Test BTa accumulation rates across enzymes (e.g., cutinases vs. esterases) under mild temperatures (37°C) using -NMR to quantify monomers .
- Environmental impact studies : Couple BTa detection (LC-MS/MS) with ecotoxicity assays (e.g., Daphnia magna survival) to assess biodegradation byproduct risks .
Data Contradictions and Resolution
Q. Discrepancies in reported enzymatic efficiency for BTa production: How to resolve them?
- Source variation : Enzymes like TfCut (high-temperature) yield more BTa but require energy-intensive conditions, while AaCut4 (37°C) has lower efficiency. Standardize substrate crystallinity and enzyme purity in comparative studies .
- Analytical calibration : Validate HPLC/MS methods with certified BTa standards to minimize quantification errors .
Q. Conflicting data on BTa’s thermal stability: What factors contribute?
- Sample preparation : Differences in lyophilization (vs. solvent evaporation) may introduce impurities affecting stability. Use TGA/DSC to monitor decomposition temperatures (e.g., ~200°C for pure BTa) .
Methodological Best Practices
Q. Designing a robust protocol for BTa quantification in complex matrices
Q. Validating enzymatic activity in BTa synthesis
- Zymography : Resolve cutinases on native PAGE with PBAT emulsion; clear zones indicate depolymerization activity .
- Activity assays : Measure liberated BTa via UV absorbance at 240 nm (ε = 1.2 × 10 Mcm) .
Emerging Research Directions
Q. Can BTa be functionalized for novel polymer applications?
- Esterification : React BTa with diols (e.g., ethylene glycol) to synthesize biodegradable polyesters .
- Coordination chemistry : Explore metal-BTA complexes (e.g., Fe) for stimuli-responsive materials .
Q. How to engineer thermostable cutinases for industrial-scale BTa production?
- Directed evolution : Use error-prone PCR to generate mutant libraries; screen for activity at 50–70°C .
- Structural insights : Align cutinase sequences (e.g., AaCut vs. TfCut) to identify thermal stability determinants (e.g., salt bridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
